molecular formula C31H35F7N4O2 B1677502 奥维匹坦 CAS No. 579475-18-6

奥维匹坦

货号 B1677502
CAS 编号: 579475-18-6
分子量: 628.6 g/mol
InChI 键: XWNBGDJPEXZSQM-VZOBGQTKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orvepitant is a drug developed by GlaxoSmithKline which acts as a selective antagonist for the NK1 receptor . It has been used in trials studying the treatment of Depressive Disorder, Major Depressive Disorder, Post-Traumatic Stress Disorder, and Posttraumatic Stress Disorder (PTSD) .


Molecular Structure Analysis

Orvepitant has the molecular formula C31H35F7N4O2 . Its average mass is 628.624 Da and its monoisotopic mass is 628.264832 Da . It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

Orvepitant has the molecular formula C31H35F7N4O2 . Its average mass is 628.624 Da and its monoisotopic mass is 628.264832 Da . It has 4 defined stereocentres .

科学研究应用

1. 在慢性顽固性咳嗽 (CRC) 中的应用

奥维匹坦,一种神经激肽-1 (NK-1) 受体拮抗剂,已被探索作为慢性顽固性咳嗽 (CRC) 的潜在疗法。一项研究发现,奥维匹坦显着改善了 CRC 患者的客观白天咳嗽频率、咳嗽严重程度和生活质量。即使在停药后,这种效果仍然持续存在,表明其作为一种有效的止咳疗法的潜力 (Smith 等,2019)

2. 在 EGFRI 诱导的瘙痒中的疗效

奥维匹坦被评估其在减轻癌症患者中表皮生长因子受体抑制剂 (EGFRI) 诱发的瘙痒强度方面的有效性。这项研究作为一项随机、安慰剂对照试验进行,发现奥维匹坦是安全且耐受性良好的。然而,结果并未显示与安慰剂相比在减轻瘙痒强度方面有统计学意义的差异 (Vincenzi 等,2020)

3. 在动物模型中的止痒潜力

在蒙古沙鼠抓挠行为模型中的研究表明,奥维匹坦可能具有显着的止痒潜力。这项研究表明,奥维匹坦有效抑制了由 NK-1 受体特异性激动剂诱发的抓挠行为,支持进行临床试验以评估其在人类中的止痒疗效 (Trower 等,2014)

4. 在治疗重度抑郁症 (MDD) 中的潜力

奥维匹坦被研究为治疗重度抑郁症 (MDD) 的一种潜在疗法,基于以下假设:完全阻断中枢 NK1 受体可能是有效的抗抑郁机制。临床研究显示出不同的结果,一项研究证明了对主要终点的疗效,而另一项研究没有显示出显着的结果。这表明完全、持续的 NK1 受体阻断可能是一种有前途但尚未明确的方法来治疗 MDD (Ratti 等,2013)

5. 改善慢性咳嗽症状

一项 2b 期试验评估了奥维匹坦在治疗难治性慢性咳嗽 (CC) 中的疗效。研究表明,奥维匹坦,特别是 30mg 剂量,显着改善了患者报告的结局,包括咳嗽严重程度和咳嗽意愿视觉模拟量表。这些结果支持进一步评估奥维匹坦在慢性咳嗽治疗中的作用 [(Smith 等,2019)](https

奥维匹坦的科学研究应用

1. 慢性顽固性咳嗽

奥维匹坦作为一种神经激肽-1 (NK-1) 受体拮抗剂,已被研究其在治疗慢性顽固性咳嗽 (CRC) 中的疗效。研究表明,CRC 患者的咳嗽频率和严重程度都有显着改善,表明其作为一种有效的止咳疗法的潜力 (Smith 等,2019)

2. 癌症患者的 EGFRI 诱导的瘙痒

奥维匹坦被评估用于治疗癌症患者中表皮生长因子受体抑制剂 (EGFRI) 诱发的剧烈瘙痒。一项随机、安慰剂对照的 II 期试验未发现奥维匹坦和安慰剂在减轻瘙痒强度方面有统计学意义的差异。研究证实了奥维匹坦的安全性耐受性 (Vincenzi 等,2020)

3. 在动物模型中的止痒潜力

一项研究探索了奥维匹坦在蒙古沙鼠模型中的止痒潜力。结果表明,奥维匹坦有效抑制了与瘙痒相关的反应,从而支持进行临床试验以评估其在人类中的止痒疗效 (Trower 等,2014)

4. 重度抑郁症 (MDD)

奥维匹坦被研究其作为抗抑郁剂的潜力,重点是阻断中枢神经激肽-1 (NK1) 受体。临床研究产生了不同的结果,一项研究显示出在治疗 MDD 中的疗效,而另一项研究没有显示出显着的效果。这强调需要进一步的研究来确定奥维匹坦在 MDD 治疗中的作用 (Ratti 等,2013)

5. 改善慢性咳嗽症状

另一项关于奥维匹坦在慢性咳嗽 (CC) 中的研究显示出有希望的结果。一项 2b 期试验表明,奥维匹坦在与咳嗽严重程度和频率相关的患者报告结果方面导致了临床上显着的改善。这支持了进一步评估奥维匹坦在慢性咳嗽治疗中的潜力 (Smith 等,2019)

作用机制

Orvepitant acts as a selective antagonist for the NK1 receptor . This means it binds to this receptor and blocks its action, which can have various effects on the body depending on the specific role of the NK1 receptor.

安全和危害

Orvepitant was found to be safe and well-tolerated in a study on patients with chronic refractory cough . It resulted in a significant and sustained improvement in objective cough frequency, severity VAS, and quality of life .

未来方向

Orvepitant is currently being prepared for a Phase 3 program in Refractory Chronic Cough or Unexplained Chronic Cough following successful completion of a Phase 2b dose ranging study (VOLCANO-2) . It is considered a promising therapy for these conditions .

属性

IUPAC Name

(2R,4S)-4-[(8aS)-6-oxo-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35F7N4O2/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3/t19-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNBGDJPEXZSQM-VZOBGQTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5[C@H](C4)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35F7N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973522
Record name Orvepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orvepitant

CAS RN

579475-18-6
Record name Orvepitant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0579475186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orvepitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12427
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orvepitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORVEPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIU6V0W3JD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Orvepitant
Reactant of Route 2
Reactant of Route 2
Orvepitant
Reactant of Route 3
Orvepitant
Reactant of Route 4
Orvepitant
Reactant of Route 5
Orvepitant
Reactant of Route 6
Orvepitant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。